molecular formula C9H14N2O2 B13626905 2-(2-Methoxyethoxy)-5-methyl-4-pyridinamine

2-(2-Methoxyethoxy)-5-methyl-4-pyridinamine

Cat. No.: B13626905
M. Wt: 182.22 g/mol
InChI Key: AVCPXNOUFXIYSR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyethoxy group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine typically involves the reaction of 5-methylpyridin-4-amine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine can be compared with other similar compounds, such as:

    2-(2-Methoxyethoxy)ethanol: This compound is a versatile solvent used in various chemical applications due to its ability to dissolve both polar and non-polar substances.

    2-Methoxyethanol: Known for its use as a solvent and in the synthesis of organometallic compounds, it shares some structural similarities with 2-(2-methoxyethoxy)-5-methylpyridin-4-amine but differs in its specific applications and properties.

The uniqueness of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)-5-methylpyridin-4-amine

InChI

InChI=1S/C9H14N2O2/c1-7-6-11-9(5-8(7)10)13-4-3-12-2/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

AVCPXNOUFXIYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OCCOC

Origin of Product

United States

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